2-Hydroxy-5-nitrobenzaldehyde

Übersicht

Beschreibung

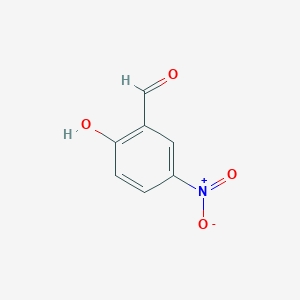

2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound . It is used in the synthetic preparation of coumarin, a pharmaceutical aid found in tonka beans, lavender oil, woodruff, and sweet clover .

Synthesis Analysis

The compound can be synthesized through the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline . Another method involves the reaction of La(NO3)6H2O and Ce(NO3)6H2O with a Schiff base ligand of 2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol .

Molecular Structure Analysis

The molecule is essentially planar, with a maximum deviation from the mean plane of 0.0116 (11) Å for the hydroxy O atom . The molecular and crystal structure are stabilized by intra- and intermolecular interactions .

Chemical Reactions Analysis

2-Hydroxy-5-nitrobenzaldehyde is used to prepare Schiff base ligands . It can also interact with chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system .

Physical And Chemical Properties Analysis

The molecular formula of 2-Hydroxy-5-nitrobenzaldehyde is C7H5NO4, and its molecular weight is 167.12 g/mol . The compound is essentially planar .

Wissenschaftliche Forschungsanwendungen

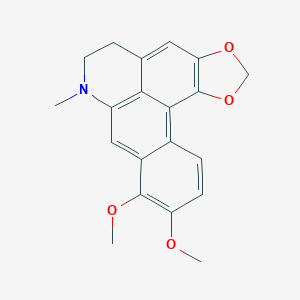

Synthesis of Molybdenum Complexes

This compound is used in the synthesis of molybdenum complexes coordinated with an aroyl hydrazone-type ligand. These complexes have been studied for their potential as oxidation catalysts and semiconductors .

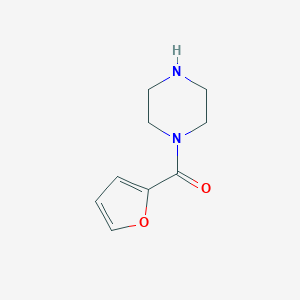

Preparation of Schiff Base Ligands

2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands. These ligands have various applications in coordination chemistry and catalysis .

Interaction with Rat Hepatic Glucose 6-Phosphatase System

The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system has been studied .

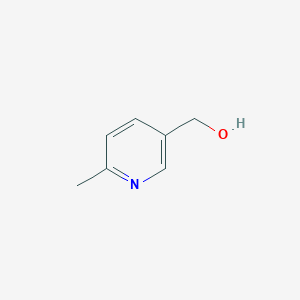

Synthesis of Zinc-Selective Spiropyran-Based Fluorescent and Photoregenerable Receptor

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is used for the syntheses of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .

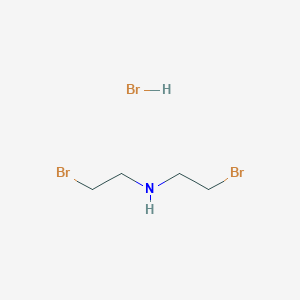

Synthesis of Antibacterial Schiff Bases

5-Nitrosalicylaldehyde is used in the synthesis of Schiff bases with 4,6-Dinitro-2-Aminobenzothiazole. These Schiff bases and their transition metal ion complexes have been studied for their antibacterial properties .

Dye-Sensitized Solar Cells

5-Nitrosalicylaldehyde is used in the fabrication of dye-sensitized solar cells (DSSCs). It is combined with aniline to create a DSSC circuit .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

2-Hydroxy-5-nitrobenzaldehyde, also known as 5-Nitrosalicylaldehyde, is a nitroaromatic compound It has been used to prepare schiff base ligands , which are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

It has been reported that this compound interacts with chlorogenic acid (chl) and the components of the rat hepatic glucose 6-phosphatase system

Biochemical Pathways

Given its reported interaction with the glucose 6-phosphatase system , it may be inferred that it could influence pathways related to glucose metabolism

Pharmacokinetics

In silico studies suggest that it observes the boundary conditions of lipinski’s rule of five, indicating that it could theoretically be a successful oral drug .

Result of Action

It has been used in the synthesis of compounds with potential anticancer properties

Eigenschaften

IUPAC Name |

2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFRMUGEILMHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059154 | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitrobenzaldehyde | |

CAS RN |

97-51-8 | |

| Record name | 5-Nitrosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6GGT3K66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: HNB acts as a competitive inhibitor of glucose-6-phosphate (Glc-6-P) hydrolysis in intact microsomes. [] It interacts with both T1, the Glc-6-P transporter, and T2, the phosphate (Pi)-PPi transporter, ultimately inhibiting the system's activity. [] This inhibition involves the formation of a Schiff base, which becomes irreversible upon incubation with sodium borohydride. []

A: While HNB interacts with both T1 and T2, the binding affinities differ. [] Chlorogenic acid (CHL), a specific T1 inhibitor, can protect T1 but not T2 against irreversible inhibition by HNB. [] Conversely, PPi and Pi protect T2 but not T1. [] This suggests distinct binding sites and mechanisms for HNB's interaction with each transporter.

A: The molecular formula of 2-hydroxy-5-nitrobenzaldehyde is C7H5NO4, and its molecular weight is 167.12 g/mol. []

ANone: The compound exhibits characteristic spectroscopic features in various techniques:

- IR spectroscopy: Strong absorption bands are observed due to the presence of hydroxyl (O-H), aldehyde (C=O), and nitro (NO2) functional groups. [, ]

- NMR spectroscopy: 1H and 13C NMR spectra provide information about the number and types of protons and carbons, respectively, confirming the structure. [, ]

- UV-Vis spectroscopy: Characteristic absorption bands are observed due to the conjugated pi-electron system in the molecule. [, ]

A: Yes, molybdenum complexes coordinated with an aroyl hydrazone-type ligand derived from 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide show promising catalytic activity. [] These complexes demonstrate potential in the epoxidation of cyclooctene and the oxidation of linalool. []

A: Yes, molecular docking studies have been performed to investigate the interaction of HNB derivatives with biological targets, such as enzymes. [, , ] These studies provide insights into binding modes and potential mechanisms of action. Additionally, DFT and TD-DFT calculations were used to analyze the structural and electronic properties of HNB-containing metal complexes. []

A: The presence of both a phenolic OH-group ortho to the aldehyde and an electron-withdrawing group in position 3 or 5 of the aromatic ring are crucial for inhibitory activity. [] Modifying these features significantly impacts their ability to inhibit the G6Pase system.

A: The "ortho effect" refers to the unique fragmentation pattern observed in mass spectrometry when a substituent is present ortho to the hydrazone moiety. [] This effect allows for the differentiation of structural isomers in compounds like 3 and 4, and 8 and 9, derived from differently substituted salicylaldehydes. []

A: Substituting pyridoxal with 2-hydroxy-5-nitrobenzaldehyde in the reaction with L-cystine creates a more stable compound. [] This modified compound maintains its fungicidal activity even after extended storage in the dark. []

A: Yes, certain metal complexes incorporating 2-hydroxy-5-nitrobenzaldehyde derivatives demonstrate in vitro antimicrobial activity. [, ] Notably, nickel (II) and copper (II) complexes exhibit broad-spectrum activity against various bacterial strains. []

A: While the provided research primarily focuses on in vitro studies, some findings suggest potential in vivo applications. For example, the fungicidal activity of the compound formed from L-cystine and 2-hydroxy-5-nitrobenzaldehyde indicates potential for further investigation as an antifungal agent. []

ANone: A range of techniques are employed, including:

- Elemental analysis: Determines the percentage composition of elements within the compound. [, , , ]

- Infrared spectroscopy (IR): Identifies functional groups present in the molecule through their characteristic vibrations. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]

- UV-Vis spectroscopy: Investigates the absorption and transmission of ultraviolet-visible light by the compound, providing information on electronic transitions. [, , , ]

- Mass spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. [, ]

- X-ray crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.